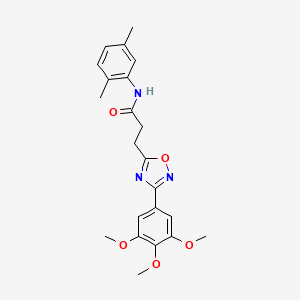
N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as MNTO, is a synthetic compound that has garnered significant attention in scientific research due to its unique chemical properties. MNTO belongs to the class of nitroaromatic compounds and is widely used in the field of organic chemistry for its various applications.
科学的研究の応用
N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its applications in various scientific fields. One of the primary uses of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is in the development of fluorescent probes for biological imaging. N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline exhibits strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and imaging techniques.
Additionally, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential use as a sensor for detecting nitroaromatic compounds, which are often used as explosives. N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline exhibits a high selectivity and sensitivity towards these compounds, making it a promising candidate for use in the development of explosive detection systems.
作用機序
The mechanism of action of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not well understood. However, studies have suggested that N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline may act as a nucleophile, attacking electrophilic species and forming covalent bonds. N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline may also undergo redox reactions, leading to the formation of reactive oxygen species.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. However, studies have suggested that N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline may have cytotoxic effects on cancer cells, making it a potential candidate for use in cancer therapy.
実験室実験の利点と制限
One of the primary advantages of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence microscopy and imaging techniques. Additionally, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline exhibits a high selectivity and sensitivity towards nitroaromatic compounds, making it a promising candidate for use in explosive detection systems.
However, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has some limitations for use in lab experiments. N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a relatively unstable compound and can decompose over time, leading to a loss of fluorescence properties. Additionally, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has a low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One area of interest is the development of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline-based fluorescent probes for biological imaging. Additionally, further research is needed to better understand the mechanism of action of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline and its potential use in cancer therapy. Finally, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline may have applications in the development of explosive detection systems, and further research is needed to explore this potential use.
合成法
The synthesis of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of N-methyl-2-nitroaniline with o-tolyl isocyanate and triethyl orthoformate. This reaction results in the formation of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, which is then purified using column chromatography. The yield of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline obtained from this reaction is typically around 70%.
特性
IUPAC Name |
N-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-5-3-4-6-12(10)15-18-16(23-19-15)11-7-8-13(17-2)14(9-11)20(21)22/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFEHGCCFUKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

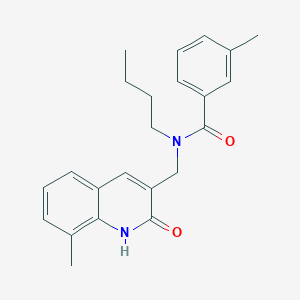

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
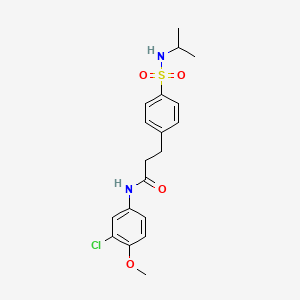

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)

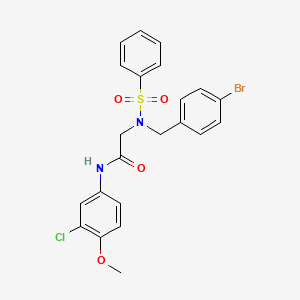
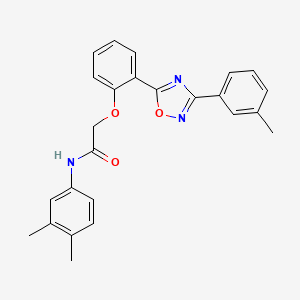
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
